Compound Description: (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one is a chalcone derivative investigated for its potential antimalarial activity. Molecular docking studies showed that this compound exhibits a higher binding affinity (ΔG bind = -7.53 kcal/mole) to the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme compared to proguanil (-6.75 kcal/mole). While it exhibits a lower binding affinity than the native ligand WR99210 (-8.83 kcal/mole), it interacts similarly with PfDHFR-TS as (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)-prop-2-en-1-one (-7.29 kcal/mole), a compound with proven in vitro antimalarial activity. This suggests potential for (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one as an antimalarial candidate.
Relevance: Both (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one and dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate share the core structure of 1H-indole. This structural similarity suggests potential for investigating other biological activities of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate, similar to the antimalarial potential explored for (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one.
Compound Description: This group of compounds are derivatives of 2,3-dimethylindole synthesized through a reaction with N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide. These compounds exhibit potential biological activities predicted by the PASS program, including para amino benzoic acid antagonist, glutamyl endopeptidase II inhibitor, CYP3A2 substrate, insulysin inhibitor, membrane integrity agonist, and potential in treating phobic disorders.
Relevance: The N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides are based on the 1H-indole core structure, also present in dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate. This shared structural motif highlights the diverse range of biological activities associated with indole-containing compounds.
Compound Description: SPD-304 is a drug that contains a 3-substituted indole moiety, similar to zafirlukast. This structural element is known to undergo dehydrogenation by cytochrome P450s (CYPs), potentially producing reactive electrophilic intermediates that can cause toxicity and inactivate CYPs. Molecular docking and dynamics simulations revealed that SPD-304 stably binds to the active site of CYP3A4, with its 3-methylene carbon positioned at a reactive distance from the heme iron. This finding supports the hypothesis that SPD-304 may undergo dehydrogenation by CYP3A4, leading to potential toxicity.
Relevance: The presence of the 3-substituted indole moiety in SPD-304 links it to dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate, emphasizing the importance of this specific indole substitution pattern in drug metabolism and potential toxicity. Further investigation into the metabolic fate of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate regarding CYP-mediated dehydrogenation is warranted, considering the potential for reactive intermediate formation.
Zafirlukast
Compound Description: Zafirlukast is another drug with a 3-substituted indole moiety. Like SPD-304, zafirlukast's structure suggests a potential for dehydrogenation by CYP enzymes, leading to the formation of reactive intermediates and potential toxicity. Molecular docking studies have identified the 3-methylene carbon of zafirlukast as a potential site for this dehydrogenation reaction.
Relevance: The shared 3-substituted indole moiety in zafirlukast and dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate highlights a potential shared vulnerability to CYP-mediated dehydrogenation. This structural similarity underscores the importance of evaluating the metabolic profile of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate for potential dehydrogenation and associated toxicities.
Compound Description: SB216763 is a glycogen synthase kinase (GSK) 3 inhibitor that mimics the cardioprotective effect of IB-MECA. SB216763 attenuates myocardial infarction and the loss of mitochondrial membrane potential, supporting the role of GSK-3 inhibition in cardioprotection.
Relevance: This compound shares the 1-methyl-1H-indol-3-yl structure with dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate. Although the biological activity of SB216763 focuses on GSK-3 inhibition, its structural similarity to the target compound might warrant exploration for potential shared or related activities.
Compound Description: Ro-32-0432 is a protein kinase C inhibitor. In studies investigating the regulation of interleukin-4 (IL-4) by A2B adenosine receptors in human mast cells, Ro-32-0432 did not affect A2B receptor-mediated IL-4 secretion but inhibited phorbol 12-myristate 13-acetate-stimulated IL-4 secretion.
Relevance: The presence of 1-methyl-1H-indol-3-yl in Ro-32-0432's structure links it to dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate. This shared structural feature, along with Ro-32-0432's role as a protein kinase C inhibitor, could provide insights into potential biological activities and signaling pathways related to the target compound.
Compound Description: JNJ-5207787 is a novel neuropeptide Y Y2 receptor (Y2) antagonist. It exhibits high selectivity for Y2 receptors compared to Y1, Y4, and Y5 receptors. Studies demonstrated its ability to inhibit PYY-stimulated guanosine 5 -O-(3-[35S]thio)triphosphate binding, confirming its antagonistic activity. JNJ-5207787 effectively penetrates the brain and occupies Y2 receptor binding sites after intraperitoneal administration in rats, making it a valuable tool for investigating the role of Y2 receptors in vivo.
Relevance: The presence of the 2,3-dihydro-1H-indol-6-yl structure in JNJ-5207787 connects it to dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate. Both compounds utilize a modified indole core as part of their structure. Although they target different receptors, the shared structural motif underscores the versatility of indole-derived compounds in drug development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.